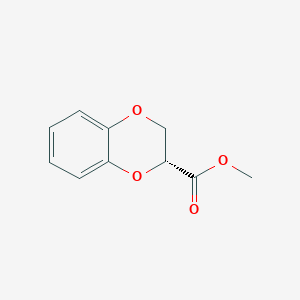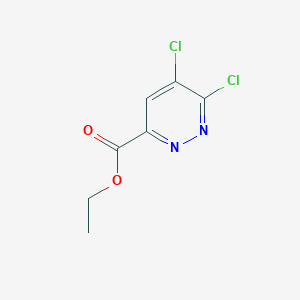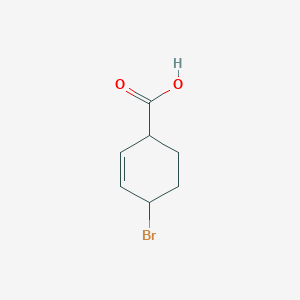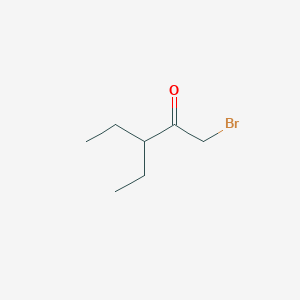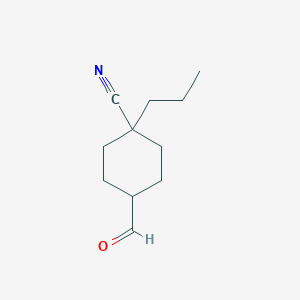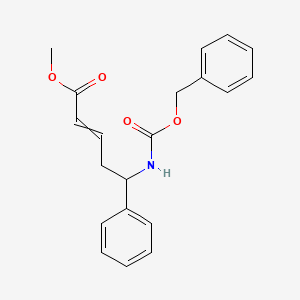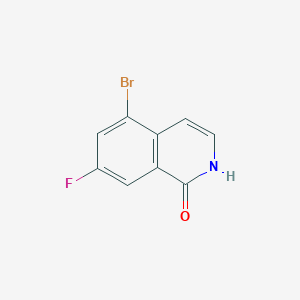
5-bromo-7-fluoro-2H-isoquinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-7-fluoro-2H-isoquinolin-1-one: is a heterocyclic organic compound that belongs to the isoquinolinone family. This compound is characterized by the presence of bromine and fluorine atoms at the 5th and 7th positions, respectively, on the isoquinolinone ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-7-fluoro-2H-isoquinolin-1-one typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination and fluorination of isoquinolinone derivatives under controlled conditions. The reaction conditions often involve the use of brominating and fluorinating agents, such as N-bromosuccinimide (NBS) and Selectfluor, respectively .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure cost-effectiveness, high yield, and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
5-bromo-7-fluoro-2H-isoquinolin-1-one can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and fluorine atoms can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling Reactions: It can participate in coupling reactions to form more complex molecules
Common Reagents and Conditions
Substitution Reactions: Reagents such as organolithium compounds or Grignard reagents can be used.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various functionalized isoquinolinone derivatives, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
5-bromo-7-fluoro-2H-isoquinolin-1-one has several scientific research applications:
Medicinal Chemistry: It is used as a precursor in the synthesis of potential pharmaceutical agents.
Material Science: The compound can be used in the development of novel materials with specific properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules
Mechanism of Action
The mechanism of action of 5-bromo-7-fluoro-2H-isoquinolin-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to a therapeutic effect. The molecular targets and pathways involved can vary widely based on the specific derivative and its intended use .
Comparison with Similar Compounds
Similar Compounds
- 5-bromo-2H-isoquinolin-1-one
- 7-bromo-2H-isoquinolin-1-one
- 5-bromo-7-fluoro-1,2-dihydroisoquinolin-1-one
Uniqueness
5-bromo-7-fluoro-2H-isoquinolin-1-one is unique due to the presence of both bromine and fluorine atoms on the isoquinolinone ring. This dual substitution can impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C9H5BrFNO |
|---|---|
Molecular Weight |
242.04 g/mol |
IUPAC Name |
5-bromo-7-fluoro-2H-isoquinolin-1-one |
InChI |
InChI=1S/C9H5BrFNO/c10-8-4-5(11)3-7-6(8)1-2-12-9(7)13/h1-4H,(H,12,13) |
InChI Key |
HROQRKXNTNZUPN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CNC(=O)C2=C1C(=CC(=C2)F)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


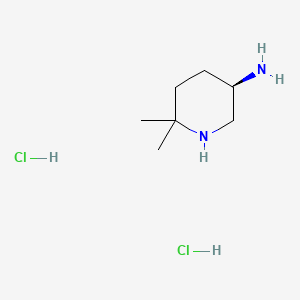
![6-[7-(1,2,3,4,4a,5,7,7a-Octahydropyrrolo[3,4-b]pyridin-6-yl)-1-cyclopropyl-6-fluoro-8-methoxy-4-oxoquinoline-3-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B13897853.png)
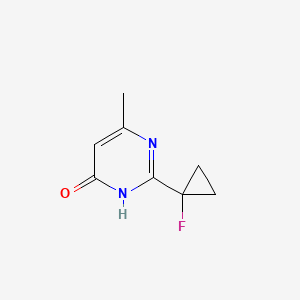
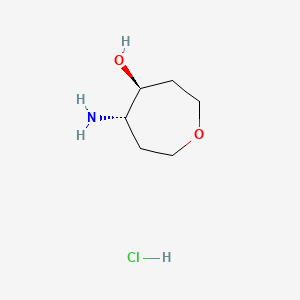
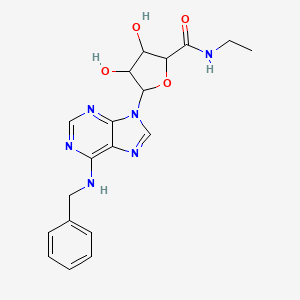
![1H-Pyrrolo[2,3-b]pyridine-1-carboxylic acid, 4-chloro-3-iodo-, 1,1-dimethylethyl ester](/img/structure/B13897898.png)
![2-[[(2,4-Dimethylphenyl)methylamino]methyl]aniline](/img/structure/B13897907.png)
